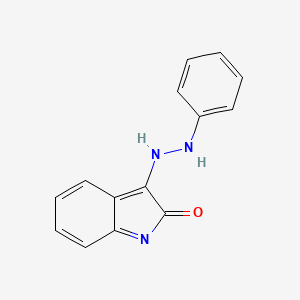

3-(2-phenylhydrazinyl)indol-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound with the identifier “3-(2-phenylhydrazinyl)indol-2-one” is known as Carbonyldiimidazole. It is an organic compound with the molecular formula (C₃H₃N₂)₂CO. This compound is often used in organic synthesis, particularly for the coupling of amino acids for peptide synthesis and as a reagent in various organic reactions .

Preparation Methods

Carbonyldiimidazole can be prepared by the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. The reaction produces imidazolium chloride as a side product, which is removed along with the solvent to yield the crystalline product in approximately 90% yield . The reaction can be represented as follows:

4C3H4N2+C(O)Cl2→(C3H3N2)2CO+2[C3H3N2H2]Cl

Chemical Reactions Analysis

Carbonyldiimidazole undergoes several types of chemical reactions:

- It readily hydrolyzes to give back imidazole and carbon dioxide:

Hydrolysis: (C3H3N2)2CO+H2O→2C3H4N2+CO2

Amide Formation: It is used to convert amines into amides, carbamates, and ureas.

Ester Formation: It can also be used to convert alcohols into esters.

Scientific Research Applications

Pharmacological Properties

The pharmacological potential of 3-(2-phenylhydrazinyl)indol-2-one has been investigated in various studies, highlighting its diverse biological activities:

- Anti-Cancer Activity : Indole derivatives, including those containing the hydrazine moiety, have shown promising anti-cancer properties. Research indicates that compounds with indole structures can inhibit tumor growth and proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives of indole have been linked to the inhibition of key signaling pathways involved in cancer progression .

- Anti-Inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential. Indole derivatives are known to modulate inflammatory responses, making them candidates for treating conditions like arthritis and other inflammatory diseases. Studies have demonstrated that certain indole-based compounds can reduce pro-inflammatory cytokine production .

- Antimicrobial Properties : this compound exhibits antimicrobial activity against various pathogens. This characteristic is particularly valuable in developing new antibiotics or antifungal agents to combat resistant strains .

Synthetic Utility

The synthesis of this compound often involves Fischer indole synthesis, a well-established method for creating indole derivatives from phenylhydrazones. This process allows for the introduction of various substituents at different positions on the indole ring, enabling the design of compounds with tailored properties:

- Fischer Indole Synthesis : The reaction typically involves heating a phenylhydrazone with an acid catalyst to form the corresponding indole. Variations in substituents can lead to different biological activities, making this method versatile for synthesizing diverse indole derivatives .

- One-Pot Reactions : Recent advancements have introduced one-pot reactions that streamline the synthesis process, allowing for rapid generation of trisubstituted indoles with high yields. These methods are beneficial for pharmaceutical applications where efficiency and scalability are crucial .

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound and its derivatives:

Case Study: Anti-Cancer Activity

In a study focused on glioblastoma treatment, analogues of this compound were synthesized and tested. The results indicated that these compounds could effectively inhibit tumor cell proliferation through apoptosis pathways, showcasing their potential as anti-cancer agents .

Case Study: Antimicrobial Efficacy

Another research effort evaluated the antimicrobial properties of various indole derivatives, including this compound. The findings revealed that these compounds had notable inhibitory effects on bacterial growth, suggesting their utility in developing new antimicrobial therapies .

Mechanism of Action

The mechanism by which Carbonyldiimidazole exerts its effects involves the activation of carboxylic acids to form reactive intermediates that can then react with nucleophiles such as amines or alcohols. The molecular targets include carboxylic acids, amines, and alcohols, and the pathways involved include the formation of amides, carbamates, and esters .

Comparison with Similar Compounds

Carbonyldiimidazole is unique in its ability to activate carboxylic acids without the use of thionyl chloride, which can cause side reactions. Similar compounds include:

Phosgene: Used in the preparation of Carbonyldiimidazole.

Imidazole: A component of Carbonyldiimidazole.

N,N’-Dicyclohexylcarbodiimide (DCC): Another reagent used for the activation of carboxylic acids, but it has different reactivity and handling properties.

Carbonyldiimidazole stands out due to its ease of handling and the avoidance of hazardous reagents like thionyl chloride.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(2-phenylhydrazinyl)indol-2-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves condensation of indol-2-one derivatives with phenylhydrazine under acidic conditions. For example, dehydration of 3-hydroxy-3-phenacyl-indol-2-ones using HCl/CH₃COOH yields intermediates like 3-aroylmethylene-indol-2-ones, which can react with hydrazines . Solvent choice (e.g., ethanol vs. ionic liquids) and temperature (25–80°C) critically affect reaction kinetics and product purity. Yields are optimized by monitoring via TLC and recrystallization from ethanol .

Q. How can spectroscopic techniques and X-ray crystallography confirm the structure of this compound derivatives?

- Methodological Answer :

- NMR : ¹H-NMR identifies tautomeric forms (e.g., enol-keto equilibrium) via chemical shifts at δ 10–12 ppm for NH groups. ¹³C-NMR confirms carbonyl (C=O) at ~170 ppm .

- IR : Stretching frequencies at 3200–3400 cm⁻¹ (N-H) and 1650–1700 cm⁻¹ (C=O) validate functional groups .

- X-ray crystallography : Resolves molecular geometry and hydrogen-bonding networks, as demonstrated in the RCSB Protein Data Bank for related hydrazinylidene-indol-2-ones .

Advanced Research Questions

Q. What role does computational modeling play in predicting reactivity and electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations using software like Molecular Operating Environment (MOE) analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, MOE simulations reveal charge distribution at the hydrazine moiety, guiding derivatization for targeted bioactivity . Docking studies (e.g., AutoDock Vina) correlate substituent effects with BRD4-BD1 inhibitory activity .

Q. How do substituents on the indole nitrogen affect regioselectivity in cycloaddition reactions involving this compound?

- Methodological Answer : Electron-donating groups (e.g., methyl) on the indole nitrogen increase electron density at C3, favoring Diels-Alder cycloaddition with dienes. Conversely, electron-withdrawing groups (e.g., nitro) shift reactivity toward hydrazone tautomerization. Steric effects from bulky substituents (e.g., aryl) can block specific reaction pathways, as shown in the total synthesis of communesin F via indol-2-one intermediates .

Q. What methodological approaches evaluate the bioactivity of this compound derivatives against cancer cell lines?

- Methodological Answer :

- In vitro assays : MTT assays measure cytotoxicity (IC₅₀) against HL-60, MV-4–11, and HT-29 cells. Dose-response curves (0.1–100 μM) identify potent derivatives like 5,6-disubstituted indol-2-ones with IC₅₀ < 10 μM .

- SAR analysis : Substituent effects are quantified via comparative molecular field analysis (CoMFA) to optimize antiproliferative activity .

Q. How do electron-withdrawing/donating groups on the phenylhydrazine moiety influence tautomeric stability?

- Methodological Answer : Electron-withdrawing groups (e.g., nitro, chloro) stabilize the keto tautomer, while electron-donating groups (e.g., methoxy) favor the enol form. UV-Vis spectroscopy (λmax shifts) and ¹H-NMR (integration ratios) quantify tautomeric populations. For example, 5-chloro derivatives exhibit >90% keto form in DMSO-d₆ .

Q. What challenges exist in enantioselective synthesis of this compound derivatives, and what chiral catalysts are effective?

- Methodological Answer : Asymmetric induction is hindered by planar hydrazone geometry. Chiral Brønsted acids (e.g., BINOL-phosphoric acids) catalyze enantioselective Pictet-Spengler reactions with indol-2-ones, achieving up to 85% ee. Transition-metal catalysts (e.g., Ru(II)-salen complexes) are also explored for hydrazine coupling .

Properties

IUPAC Name |

3-(2-phenylhydrazinyl)indol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O/c18-14-13(11-8-4-5-9-12(11)15-14)17-16-10-6-2-1-3-7-10/h1-9,16H,(H,15,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNZXYCPESQFVJP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NNC2=C3C=CC=CC3=NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)NNC2=C3C=CC=CC3=NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.